molecular formula C19H18N4O2 B2442946 2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1207046-14-7

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Cat. No.: B2442946
CAS No.: 1207046-14-7
M. Wt: 334.379
InChI Key: TUQCEMPVYLLEDI-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a compound that belongs to the category of benzamides. It is characterized by the presence of a methoxy group, a benzamide core, and a pyridazine ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Scientific Research Applications

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The pyridazine derivative is then coupled with an aniline derivative through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Methyl iodide and cesium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit diverse pharmacological activities.

    Benzamide Derivatives: Other benzamide compounds, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)benzamide, also show similar biological activities.

Uniqueness

2-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and pyridazine ring contribute to its potential as a versatile pharmacophore .

Properties

IUPAC Name

2-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-7-12-18(23-22-13)20-14-8-10-15(11-9-14)21-19(24)16-5-3-4-6-17(16)25-2/h3-12H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQCEMPVYLLEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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